

# Leniolisib Demonstrates Significant Reduction in Lymphadenopathy and Splenomegaly in APDS Patients

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## Compound of Interest

Compound Name: *Leniolisib*

Cat. No.: *B608518*

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A comprehensive review of clinical trial data highlights the efficacy of **Leniolisib**, a selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor, in treating Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. The evidence strongly supports its role in reducing lymphadenopathy and splenomegaly, key manifestations of the disease.

For researchers and drug development professionals, this guide provides a detailed comparison of **Leniolisib**'s performance against other treatment modalities for APDS, supported by experimental data and methodologies from pivotal clinical trials.

## Comparative Efficacy of Leniolisib in APDS

**Leniolisib** has shown statistically significant improvements in patients with APDS by directly targeting the underlying cause of the disease—the hyperactivity of the PI3K $\delta$  signaling pathway.[1][2] This targeted approach contrasts with broader immunosuppressive therapies and supportive care, which have been the standard of care but do not address the root of the disease.[3][4]

Treatment Modality	Mechanism of Action	Efficacy in Reducing Lymphadenopathy	Efficacy in Reducing Splenomegaly	Key Clinical Trial/Study
Leniolisib	Selective inhibitor of PI3K $\delta$ , reducing the hyperactivity of the PI3K/AKT/mTOR pathway.[5][6]	Significant reduction in the sum of products of diameters (SPD) of index lymph nodes.[7] [8] A Phase 3 trial showed a mean reduction of 39% in lymph node size.[9]	Significant reduction in spleen volume. [8][10] A Phase 3 trial demonstrated a mean reduction of 40% in spleen volume.[9]	Phase 3, randomized, placebo-controlled trial (NCT02435173). [1][10]
Sirolimus (Rapamycin)	mTOR inhibitor, acting downstream of the PI3K/AKT pathway.[11]	Partial reduction in lymphoproliferation has been observed.[7]	Partial reduction in splenomegaly has been reported.[11]	Observational studies and case reports.[7]
Supportive Care (e.g., Immunoglobulin Replacement Therapy, Prophylactic Antibiotics)	Manages symptoms and prevents infections.[3][4]	No direct effect on lymphadenopathy.[4]	No direct effect on splenomegaly.[4]	Standard of care, data from patient registries.[2]
Hematopoietic Stem Cell Transplantation (HSCT)	Replaces the patient's hematopoietic system with a healthy donor's, correcting the genetic defect.[4]	Can resolve lymphadenopathy.[4]	Can resolve splenomegaly.[4]	Case series and cohort studies.[4]

## Experimental Protocols

### Pivotal Phase 3 Clinical Trial of Leniolisib (NCT02435173)

Objective: To evaluate the efficacy and safety of **Leniolisib** in patients with APDS.[1][10]

Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study.[1][12]

Patient Population: 31 patients aged 12 years and older with a confirmed diagnosis of APDS.[8][12]

Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of **Leniolisib** or a placebo orally twice daily for 12 weeks.[1][9]

Primary Endpoints:

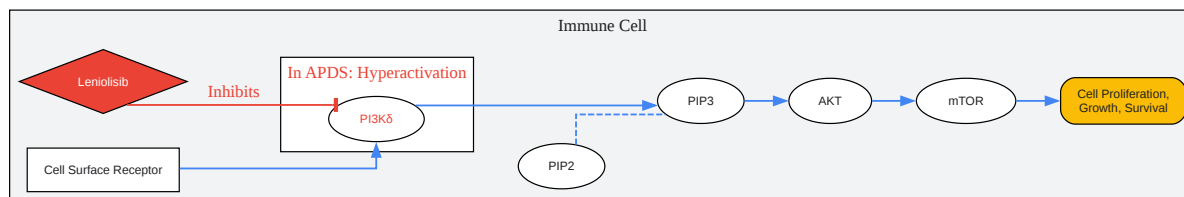
- Change from baseline in the sum of products of diameters (SPD) of index lymph nodes.[10]
- Change from baseline in the percentage of naïve B cells.[10]

Key Assessments:

- Lymphadenopathy: Measured by computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and week 12.[7]
- Splenomegaly: Spleen volume was assessed by MRI at baseline and week 12.[8]
- Pharmacodynamics: The effect on the PI3K/AKT pathway was assessed by measuring the levels of phosphorylated Akt (pAkt) in B cells.[5][13]

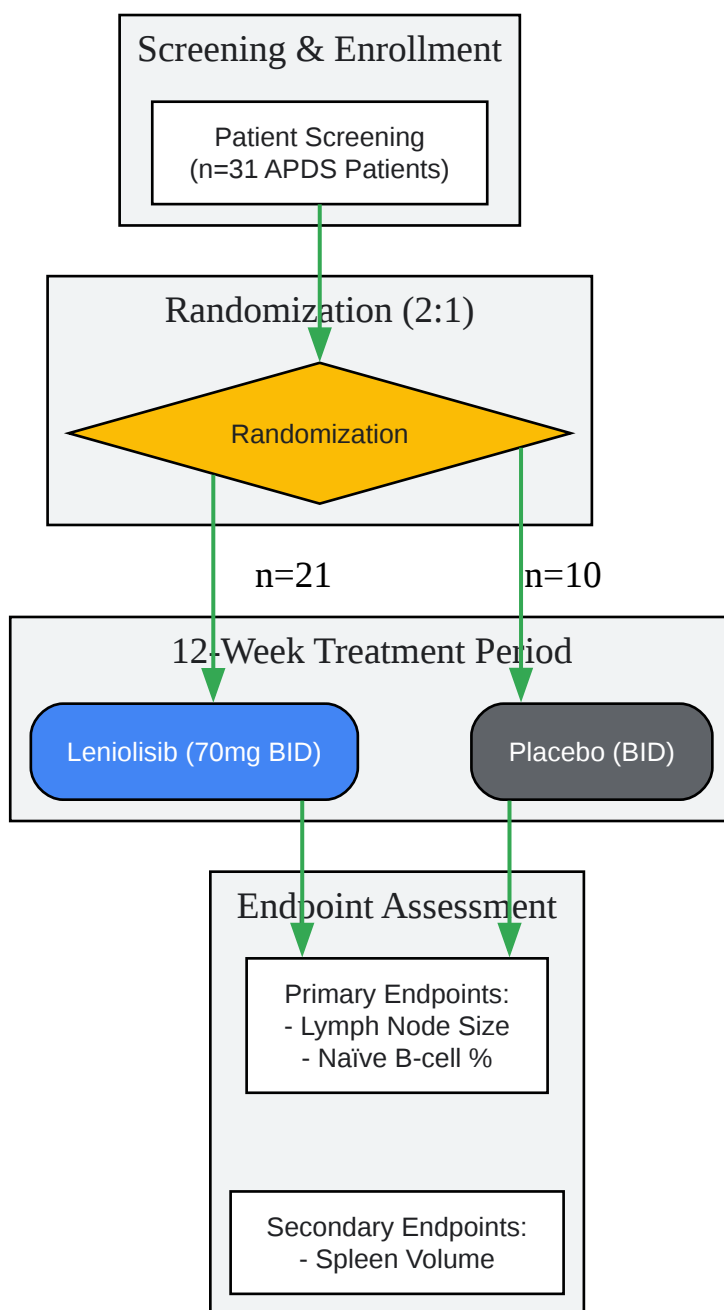
## Visualizing the Mechanism and Experimental Workflow

To further elucidate the role of **Leniolisib**, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trial.



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Caption: **Leniolisib**'s Mechanism of Action in the PI3Kδ Pathway.



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Caption: Workflow of the Pivotal Phase 3 **Leniolisib** Clinical Trial.

In conclusion, **Leniolisib** represents a significant advancement in the treatment of APDS, offering a targeted therapy that effectively reduces lymphadenopathy and splenomegaly by inhibiting the hyperactive PI3K $\delta$  pathway. The robust data from its clinical development program provide a strong foundation for its use in this patient population.

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